(2S)-2-amino-2-(3-nitrophenyl)acetic acid
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Overview
Description
(2S)-2-amino-2-(3-nitrophenyl)acetic acid: is an organic compound with the molecular formula C8H8N2O4 It is a derivative of phenylglycine, where the phenyl ring is substituted with a nitro group at the meta position
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (2S)-2-amino-2-(3-nitrophenyl)acetic acid typically begins with commercially available starting materials such as 3-nitrobenzaldehyde and glycine.
Reaction Steps:
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and concentration, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in (2S)-2-amino-2-(3-nitrophenyl)acetic acid can undergo reduction to form the corresponding amine.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products:
Reduction: (2S)-2-amino-2-(3-aminophenyl)acetic acid.
Substitution: Various N-substituted derivatives depending on the substituent used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: (2S)-2-amino-2-(3-nitrophenyl)acetic acid can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition Studies: This compound can be used to study the inhibition of enzymes that interact with amino acids or their derivatives.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(3-nitrophenyl)acetic acid involves its interaction with biological molecules, particularly enzymes. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with enzyme active sites, potentially inhibiting their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
(2S)-2-amino-2-(4-nitrophenyl)acetic acid: Similar structure but with the nitro group at the para position.
(2S)-2-amino-2-(2-nitrophenyl)acetic acid: Similar structure but with the nitro group at the ortho position.
Phenylglycine: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness:
- The meta position of the nitro group in (2S)-2-amino-2-(3-nitrophenyl)acetic acid provides unique electronic and steric properties, influencing its reactivity and interactions with biological molecules.
Properties
IUPAC Name |
(2S)-2-amino-2-(3-nitrophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c9-7(8(11)12)5-2-1-3-6(4-5)10(13)14/h1-4,7H,9H2,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJMYTHGQVJWWJO-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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